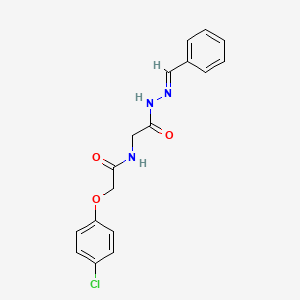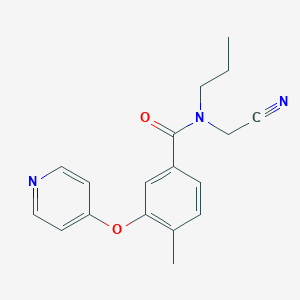![molecular formula C20H23N5O6 B3005851 methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877617-05-5](/img/structure/B3005851.png)
methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate," is a complex molecule that appears to be related to purine derivatives. Purine derivatives are a significant class of compounds due to their wide range of biological activities and their presence in DNA and RNA as fundamental building blocks.
Synthesis Analysis
The synthesis of purine derivatives can be achieved through various methods. One approach is the catalyst-free one-step synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters and related compounds through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate, as described in the synthesis of 6-methylpurines . Another method involves the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones from acetoacetic esters, which could be related to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate has been determined, providing insights into bond lengths and angles that are indicative of aromatic character and the influence of substituents on the molecular conformation . Similarly, the molecular structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated by X-ray crystallography, revealing interactions that contribute to the crystal packing .
Chemical Reactions Analysis
The reactivity of purine derivatives can be explored through their interactions with various reagents. For example, 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride has been used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating the potential for such derivatives to participate in chemical reactions that form fluorescent products .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives can be deduced from their vibrational spectroscopy data, electronic properties, and theoretical calculations. For instance, the band gap energy calculated from the HOMO-LUMO gap of a related compound was found to be comparable to that of bioactive molecules, suggesting potential biological activity . Additionally, the electronic properties of these compounds can be analyzed using UV-Vis spectroscopy and theoretical solvent methods .
Applications De Recherche Scientifique
Synthesis and Molecular Structure
- This compound has been used in the synthesis of new molecular structures, like 1,8-dioxooctahydroxanthenes with various substituents, showcasing its utility in producing complex organic molecules (Luna et al., 2009).
- The compound also serves as an intermediate in the synthesis of dihydroisocoumarins, indicating its role in producing biologically active molecules (Rama et al., 1993).
Crystallography and Conformational Analysis
- Research has explored its crystal structure and conformational aspects, providing insights into the compound's physical properties and behavior (Palusiak et al., 2004).
Biochemical Synthesis
- It is involved in the synthesis of various biochemical compounds, such as triazolo and tetrazolo purinones, highlighting its relevance in medicinal chemistry (Nagamatsu et al., 1985).
Chemical Transformations
- The compound participates in chemical transformations like oxidation and condensation reactions, essential for creating a variety of organic compounds (Velikorodov & Shustova, 2017).
Catalytic Reactions
- It is also studied in the context of catalytic hydrogenation, revealing its potential in facilitating important chemical reactions (Sukhorukov et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6/c1-22-17-16(18(27)25(20(22)28)11-15(26)31-4)24-9-5-8-23(19(24)21-17)13-7-6-12(29-2)10-14(13)30-3/h6-7,10H,5,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODKYWQNFGYDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005768.png)
![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)
![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)
![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)


![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)

![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)


